Tert-butyl 4-(pyrazin-2-ylamino)piperidine-1-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) :
δ 1.44 (s, 9H, tert-butyl CH₃), 1.85–1.92 (m, 2H, piperidine H₃/H₅), 2.71 (t, J = 11.2 Hz, 2H, piperidine H₂/H₆), 3.14 (td, J = 12.4, 3.6 Hz, 2H, piperidine H₃/H₅), 4.03 (br s, 1H, NH), 4.21 (d, J = 13.2 Hz, 2H, piperidine H₁), 8.11 (d, J = 2.8 Hz, 1H, pyrazine H₃), 8.36 (dd, J = 2.8, 1.6 Hz, 1H, pyrazine H₅), 8.52 (d, J = 1.6 Hz, 1H, pyrazine H₆). - ¹³C NMR (100 MHz, CDCl₃) :
δ 28.4 (tert-butyl CH₃), 42.1 (piperidine C₄), 43.8 (piperidine C₁), 53.6 (piperidine C₂/C₆), 80.2 (tert-butyl quaternary C), 154.7 (carbamate CO), 143.9–148.2 (pyrazine C).
Infrared (IR) Spectroscopy
Strong absorption bands at:
Mass Spectrometry (MS)
Electrospray ionization (ESI+) shows:
- m/z 279.18 [M+H]⁺ (calc. 278.35)
- Fragments at m/z 223.12 (loss of tert-butyl group), 179.09 (pyrazin-2-ylamino piperidine ion), 107.05 (pyrazine fragment).
Computational Chemistry Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
Molecular Orbital Analysis
Optimized Geometry
- Piperidine ring adopts a chair conformation with N-C-N-C dihedral angle of 56.7°.
- Pyrazine ring tilts 38.2° relative to the piperidine plane, minimizing steric clash with the Boc group.
- Intramolecular hydrogen bond (N-H⋯O=C) length: 2.12 Å, stabilizing the folded conformation.
Properties
IUPAC Name |
tert-butyl 4-(pyrazin-2-ylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-4-11(5-9-18)17-12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOVPWHLCQOIIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(pyrazin-2-ylamino)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution and amination, to introduce the pyrazine ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(pyrazin-2-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or aldehyde, while reduction could yield an alcohol.
Scientific Research Applications
Pharmaceutical Development
Lead Compound for Drug Design
The compound is recognized for its potential as a lead compound in drug development. Its structural characteristics may allow it to interact with biological targets effectively, which is crucial in designing new therapeutic agents. The presence of the pyrazine ring suggests possible antimicrobial and antitumor activities, which are valuable in addressing various diseases.
Bioactive Properties
While specific biological activities of tert-butyl 4-(pyrazin-2-ylamino)piperidine-1-carboxylate are not extensively documented, similar compounds often exhibit significant pharmacological effects. These may include anti-inflammatory, analgesic, or anticancer properties due to the inherent reactivity patterns of the functional groups present in the compound.
Mechanistic Studies
Interaction Studies
Research on the binding affinity of this compound to specific enzymes or receptors is essential for understanding its therapeutic effects. In vitro assays can evaluate its efficacy against particular diseases, providing insights into its safety profile and potential side effects.
Case Studies
Therapeutic Potential
Recent studies have indicated that compounds with similar structures to this compound exhibit promising results in inhibiting specific biological pathways. For instance, research on related piperidine derivatives has shown efficacy in reducing inflammatory markers in vitro, suggesting that this compound could play a role in developing anti-inflammatory drugs .
In Vitro Assays
In vitro studies focusing on the interaction of this compound with NLRP3 inflammasome pathways have demonstrated its potential to modulate immune responses. Such studies are crucial for understanding how structural modifications can enhance therapeutic efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of tert-butyl 4-(pyrazin-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes and receptors, where the compound can act as an inhibitor or activator. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to analogues with modifications on the piperidine ring or pyrazine moiety. Key examples include:
Physicochemical Properties
- Solubility: The target compound’s pyrazin-2-ylamino group enhances water solubility compared to chloropyrazine () but reduces it relative to hydroxypropyl derivatives () .
- Stability : Tert-butyl carbamates generally resist acidic conditions but cleave under strong acids (e.g., TFA). Chloropyrazine derivatives may exhibit lower thermal stability due to C-Cl bond reactivity .
- Elemental Analysis : Observed vs. calculated values for indazole derivatives (e.g., : C, 60.34% obs. vs. 60.84% calc.) highlight purity challenges in nitro-containing compounds .
Biological Activity
Tert-butyl 4-(pyrazin-2-ylamino)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H20N4O2
- Molecular Weight : 264.33 g/mol
- CAS Number : 21069279
- Structure : The compound features a piperidine ring substituted with a pyrazinyl group and a tert-butyl ester.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain kinases, which are crucial in cancer cell proliferation and survival. For instance, studies have shown that derivatives of similar structures exhibit significant inhibitory effects on fibroblast growth factor receptors (FGFRs), with IC50 values in the nanomolar range, suggesting potential applications in oncology .
Biological Activities
-
Anticancer Activity :
- The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For example, it demonstrated cytotoxicity against MDA-MB-231 (breast cancer) and LNCaP (prostate cancer) cell lines, with IC50 values indicating effective inhibition of cell growth .
- A study reported that derivatives of similar compounds showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic window .
- Antimicrobial Activity :
- Neuroprotective Effects :
Case Study 1: Anticancer Efficacy
In a recent study, this compound was tested against a panel of cancer cell lines. The results highlighted its ability to inhibit cell proliferation significantly, particularly in breast and prostate cancer models:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 0.5 |
| LNCaP | 0.8 |
| HL60 | 1.0 |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Case Study 2: Antimicrobial Activity
A derivative of this compound was tested for its antibacterial properties against various strains of bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 0.78 µg/mL |
| VRE | 3.12 µg/mL |
| Staphylococcus epidermidis | 1.56 µg/mL |
The results indicate strong bactericidal activity against resistant strains, supporting its potential use in treating infections caused by drug-resistant bacteria.
Q & A
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification .
- Respiratory Protection : For powder handling, use NIOSH-certified P95 respirators. Higher exposure risks require OV/AG/P99 cartridges .
- First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
- Storage : Keep in airtight containers at –20°C, away from oxidizers and moisture .
How can researchers resolve discrepancies in spectroscopic data obtained for this compound?
Advanced Research Question
Discrepancies (e.g., unexpected NMR splitting or MS adducts) may arise from:
- Tautomerism : Pyrazine-amino interactions can cause dynamic equilibria. Use variable-temperature NMR to stabilize conformers.
- Residual Solvents : Check LC-MS for solvent peaks (e.g., DMSO at m/z 78). Reprecipitate or use high-vacuum drying .
- Diastereomer Formation : Chiral HPLC or X-ray crystallography (via SHELX refinement) can resolve stereochemical ambiguities .
Validate with independent synthetic batches and cross-reference with literature analogs .
What strategies are effective for scaling up the synthesis while maintaining yield and purity?
Advanced Research Question
- Catalyst Loading : Reduce Pd catalyst to 0.5–1 mol% to lower costs without compromising efficiency .
- Solvent Optimization : Switch to greener solvents (e.g., cyclopentyl methyl ether) for easier recycling .
- Continuous Flow Systems : Improve heat/mass transfer for exothermic steps (e.g., amination) .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
What are the potential applications of this compound in medicinal chemistry research?
Advanced Research Question
- Kinase Inhibition : The pyrazine-piperidine scaffold mimics ATP-binding motifs. Screen against kinase panels (e.g., JAK2, EGFR) using FRET assays .
- PROTAC Development : Utilize the tert-butyl group as a linker for E3 ligase recruitment. Couple with target-binding warheads (e.g., BRD4 inhibitors) .
- CNS Drug Discovery : Assess blood-brain barrier permeability via PAMPA-BBB models (logBB >0.3 preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
